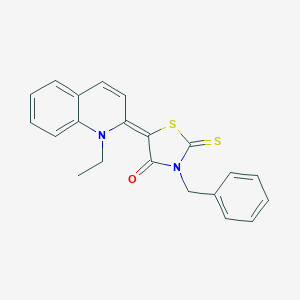
3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine is a compound that belongs to the class of rhodanine derivatives. It is a yellow crystalline powder that has been studied for its potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may act by disrupting the membrane integrity of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine exhibits anti-tumor activity in various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antibacterial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine in lab experiments is its potential as a fluorescent probe in biological imaging. It has been shown to exhibit good photostability and high fluorescence quantum yield, making it a promising candidate for use in imaging applications. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its potential applications in some biological systems.
Orientations Futures
There are several future directions for research on 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine. One area of interest is the development of more efficient synthesis methods to improve the yield of the product. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in biological imaging and other fields of science.
Méthodes De Synthèse
The synthesis of 3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine involves the reaction of 3-benzylrhodanine and 1-ethyl-2(1H)-quinoline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires heating under reflux for several hours. The yield of the product varies depending on the reaction conditions, but typically ranges from 40-60%.
Applications De Recherche Scientifique
3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine has been studied for its potential applications in various fields of science. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Nom du produit |
3-Benzyl-5-(1-ethyl-2(1H)-quinolylidene)rhodanine |
|---|---|
Formule moléculaire |
C21H18N2OS2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(5E)-3-benzyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2OS2/c1-2-22-17-11-7-6-10-16(17)12-13-18(22)19-20(24)23(21(25)26-19)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b19-18+ |
Clé InChI |
YFTLMFFPUPJAFS-VHEBQXMUSA-N |
SMILES isomérique |
CCN1/C(=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)/C=CC4=CC=CC=C41 |
SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)C=CC4=CC=CC=C41 |
SMILES canonique |
CCN1C(=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)C=CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249793.png)
![1-(o-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249795.png)



![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)

![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)